An In-depth Technical Guide to the Characterization of 3-Methyl-5-phenylisothiazole
An In-depth Technical Guide to the Characterization of 3-Methyl-5-phenylisothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous characterization of 3-Methyl-5-phenylisothiazole (CAS No: 1732-45-2), a heterocyclic compound of interest in synthetic and medicinal chemistry. We move beyond mere data reporting to explain the causal relationships behind experimental choices, establishing a self-validating framework for confirming the compound's identity, structure, and purity. This document details protocols for synthesis and purification, followed by an in-depth analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each analytical section is grounded in theoretical principles and supported by practical, step-by-step protocols. The guide is designed to equip researchers with the expertise to confidently synthesize and validate 3-Methyl-5-phenylisothiazole, ensuring data integrity for subsequent research and development applications.
Introduction: The Isothiazole Scaffold
Isothiazoles are five-membered heterocyclic aromatic compounds containing adjacent nitrogen and sulfur atoms. First synthesized in 1956, this scaffold has garnered significant attention due to its synthetic versatility and presence in a wide array of biologically active molecules.[1] Isothiazole derivatives have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[2][3] 3-Methyl-5-phenylisothiazole is a specific derivative featuring a methyl group at the 3-position and a phenyl substituent at the 5-position.
Accurate structural confirmation and purity assessment are paramount before any biological or chemical screening. This guide establishes an orthogonal analytical workflow, where each technique independently corroborates the findings of the others, to build a robust and trustworthy characterization profile.
Caption: Molecular structure and key identifiers of 3-Methyl-5-phenylisothiazole.
Synthesis and Purification
The synthesis of 3,5-disubstituted isothiazoles can be achieved through various methods, including the transition metal-free reaction of β-ketodithioesters with an ammonia source, which undergo intramolecular cyclization and aromatization.[3] A common and effective laboratory-scale synthesis involves the reaction of an appropriate enamine with a sulfur source and an oxidizing agent.
Expert Insight: The choice of a synthetic route is critical as it dictates the potential impurity profile. For instance, routes involving halogenated precursors might leave residual halogenated impurities, which are important to screen for during characterization. The following is a generalized, robust protocol.
General Synthetic Protocol
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Reactant Preparation: A solution of benzoylacetonitrile and Lawesson's reagent in a suitable anhydrous solvent (e.g., toluene or dioxane) is prepared under an inert atmosphere (N₂ or Ar).
-
Reaction: The mixture is heated to reflux for several hours, monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon cooling, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Trustworthiness: The purification step is validated by TLC analysis of the collected fractions. Fractions containing the pure product (as determined by a single spot on the TLC plate) are combined and the solvent is evaporated to yield the purified 3-Methyl-5-phenylisothiazole.
Caption: Generalized workflow for the synthesis and purification of the target compound.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound are confirmed by a combination of physicochemical measurements and spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NS | [4][5] |
| Molecular Weight | 175.25 g/mol | [4][5] |
| Exact Mass | 175.04600 Da | [4] |
| Appearance | White to off-white solid | [6] |
| LogP | 3.11850 | [4] |
Spectroscopic Characterization: A Triad of Validation
A multi-technique spectroscopic approach is essential for unambiguous structure elucidation. NMR provides the carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and formula, and IR spectroscopy identifies the functional groups present.
Caption: Workflow illustrating the orthogonal approach to spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
Expertise: ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms. For 3-Methyl-5-phenylisothiazole, we expect to see signals corresponding to the methyl group, the isothiazole ring proton, and the protons of the phenyl ring.
¹H NMR (Proton NMR) - Predicted Chemical Shifts:
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~2.5 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group at the C3 position. It is a singlet as there are no adjacent protons to cause splitting.
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~7.4-7.5 ppm (multiplet, 3H): These signals arise from the meta and para protons of the phenyl ring.
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~7.7-7.8 ppm (multiplet, 2H): These signals are attributed to the two ortho protons of the phenyl ring, which are slightly deshielded by the isothiazole ring.
-
~7.9 ppm (singlet, 1H): This singlet corresponds to the proton at the C4 position of the isothiazole ring.
¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts:
-
~12.0 ppm: Methyl carbon (C3-CH₃).
-
~115.0 ppm: Isothiazole C4.
-
~126.0 - 130.0 ppm: Phenyl carbons (ortho, meta, para).
-
~131.0 ppm: Phenyl ipso-carbon (the carbon attached to the isothiazole ring).
-
~160.0 ppm: Isothiazole C3.
-
~170.0 ppm: Isothiazole C5.
Protocol for NMR Data Acquisition:
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified solid and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record both ¹H and ¹³C spectra. Standard acquisition parameters should be used.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Mass Spectrometry (MS)
MS provides the exact molecular weight and can offer structural information through fragmentation patterns.
Expertise: For 3-Methyl-5-phenylisothiazole, Electron Ionization (EI) is a suitable technique. We expect to see a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can help confirm the structure.
Expected Mass Spectrum Data:
-
m/z 175: This is the molecular ion peak [M]⁺, confirming the molecular weight.[5]
-
m/z 134: A significant fragment likely resulting from the loss of the acetonitrile radical (•CH₂CN) from the molecular ion, a characteristic fragmentation for some isothiazoles.[5]
-
m/z 176: The M+1 peak, resulting from the natural abundance of ¹³C.[5]
Protocol for MS Data Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize an electron ionization (EI) source, typically at 70 eV.
-
Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300).
-
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Expertise: The IR spectrum will confirm the presence of aromatic C-H bonds, C=C and C=N bonds within the aromatic rings, and the C-S bond of the isothiazole ring.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Isothiazole)[7] |
| 2950-2850 | C-H Stretch | Aliphatic (Methyl)[8] |
| 1600-1585 | C=C Stretch | Aromatic Ring[7] |
| 1500-1400 | C=N / C=C Stretch | Isothiazole & Phenyl Ring[7][8] |
| 750-690 | C-H Out-of-plane Bend | Monosubstituted Phenyl Ring |
| ~730 | C-S Stretch | Thiazole/Isothiazole Ring[8] |
Protocol for FT-IR Data Acquisition:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.
-
Sample Scan: Place the sample in the IR beam path and collect the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The characterization of 3-Methyl-5-phenylisothiazole requires a systematic and multi-faceted analytical approach. By integrating synthetic protocols with orthogonal spectroscopic techniques—NMR for structural framework, MS for molecular weight confirmation, and IR for functional group identification—a complete and trustworthy profile of the molecule can be established. The methodologies and data presented in this guide provide a robust framework for researchers to validate their synthesis, ensuring the material's identity, structure, and purity for subsequent applications in drug discovery and materials science. This self-validating system of characterization is fundamental to scientific integrity and the reproducibility of experimental results.
References
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The chemistry of isothiazoles. (n.d.). Academia.edu. Retrieved January 22, 2026, from [Link]
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3-Methyl-5-phenylisothiazole | CAS#:1732-45-2. (2025, September 18). Chemsrc. Retrieved January 22, 2026, from [Link]
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3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269. (2025, September 20). PubChem. Retrieved January 22, 2026, from [Link]
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d4ob01725k1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. Retrieved January 22, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved January 22, 2026, from [Link]
- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024, July 24). Books.
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Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. (n.d.). International Journal of Chemical Sciences. Retrieved January 22, 2026, from [Link]
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